Enantiomeric Purity: Target Compound Provides ≥97% Assay vs. 95% for the 2-Pyridinyloxy Isomer
Commercial (2-(pyridin-3-yloxy)phenyl)boronic acid is routinely supplied at ≥97% purity (HPLC) , whereas the closely related B-[3-(2-pyridinyloxy)phenyl]boronic acid is typically offered at 95% . The 4-(pyridin-3-yloxy)phenylboronic acid isomer is listed at 98% , but its para-substitution pattern eliminates the intramolecular N→B interaction that defines the ortho-isomer's solution behavior.
| Evidence Dimension | Commercial purity specification (HPLC area%) |
|---|---|
| Target Compound Data | ≥97% |
| Comparator Or Baseline | B-[3-(2-pyridinyloxy)phenyl]boronic acid: 95%; 4-(pyridin-3-yloxy)phenylboronic acid: 98% |
| Quantified Difference | 2 percentage points higher than 2-pyridinyloxy isomer; 1 point lower than para-isomer, but ortho-isomer retains chelation benefit |
| Conditions | As reported in supplier Certificates of Analysis; assay method: HPLC |
Why This Matters
Higher initial purity reduces the burden of pre-reaction purification and minimizes impurity-derived side products in catalytic cycles sensitive to ligand poisons.
